

Spectroscopic Profile of 2,2-Diethoxyethanol: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Diethoxyethanol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,2-diethoxyethanol** (CAS No: 621-63-6), a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound characterization and quality control in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR spectra of **2,2-diethoxyethanol** reveal the connectivity and chemical environment of its constituent atoms.

^1H NMR Data

The proton NMR spectrum of **2,2-diethoxyethanol** exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
-CH ₃	1.22	Triplet	7.1
-OCH ₂ - (ethoxy)	3.53 - 3.70	Multiplet	
-CH ₂ OH	3.58	Doublet	5.4
-CH-	4.60	Triplet	5.4
-OH	2.59	Triplet	

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the **2,2-diethoxyethanol** molecule.

Carbon Assignment	Chemical Shift (ppm)
-CH ₃	15.3
-OCH ₂ - (ethoxy)	61.6
-CH ₂ OH	64.9
-CH-	101.9

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,2-diethoxyethanol** shows characteristic absorption bands corresponding to its hydroxyl and ether functional groups.

Wavenumber (cm ⁻¹)	Assignment
3441	O-H stretch (alcohol)
2976, 2931, 2883	C-H stretch (alkane)
1445	C-H bend
1374	C-H bend
1345	
1235	
1134	C-O stretch (ether)
1073	C-O stretch (ether and alcohol)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **2,2-diethoxyethanol** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Possible Fragment
103	100	[M - CH ₂ OH] ⁺
75	80	[CH(OCH ₂ CH ₃) ₂] ⁺
47	60	[CH ₂ CH ₂ OH] ⁺
29	40	[CH ₂ CH ₃] ⁺

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.

NMR Spectroscopy

A solution of **2,2-diethoxyethanol** was prepared in a deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ^1H and ^{13}C NMR spectra were recorded on a high-resolution NMR spectrometer. For ^1H NMR, the spectral width was set to appropriately cover the proton chemical shift range, and a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence was used to simplify the spectrum and enhance sensitivity.

Infrared Spectroscopy

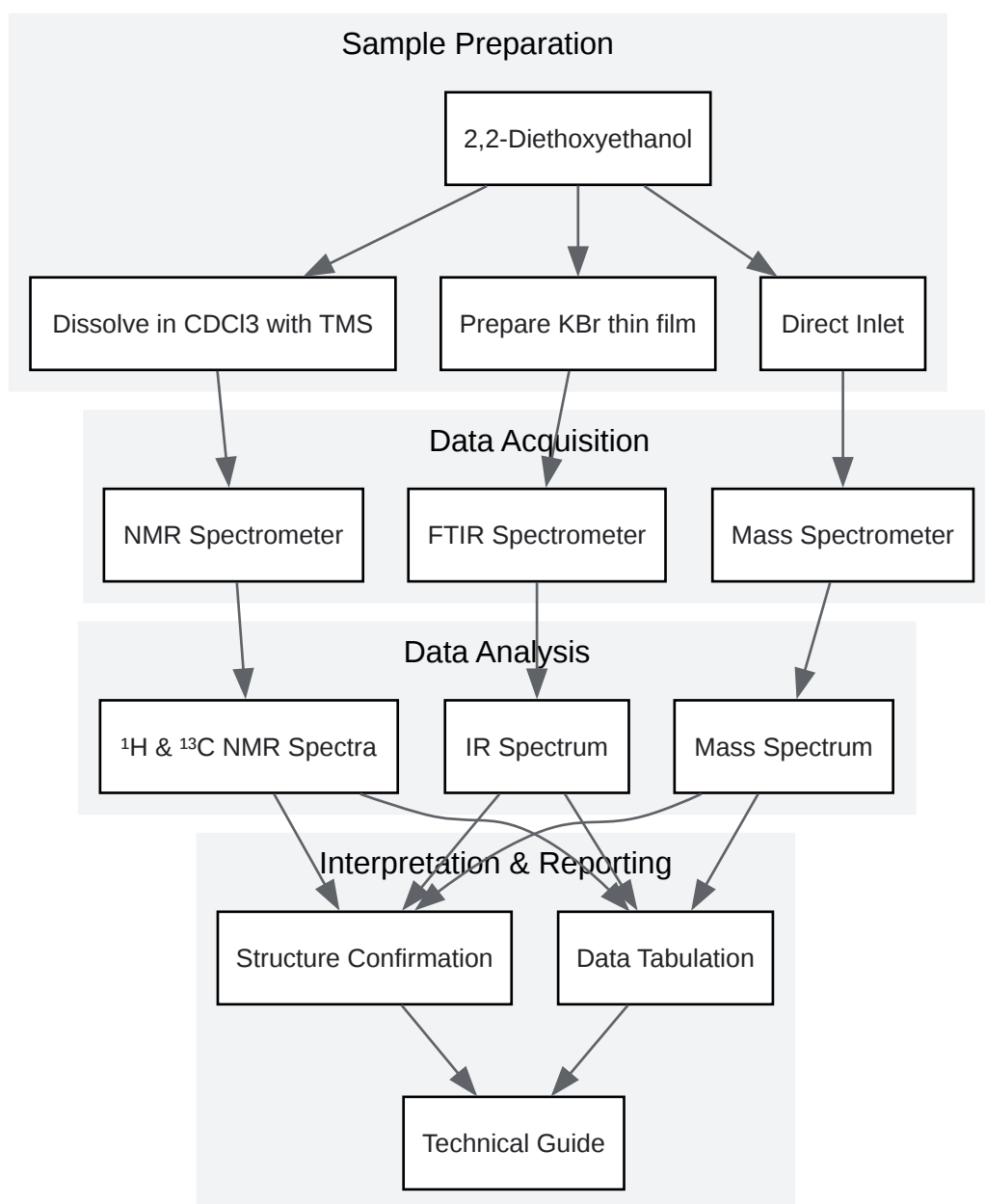
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of neat **2,2-diethoxyethanol** was placed between two potassium bromide (KBr) plates.^[1] The spectrum was recorded over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$) by averaging multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments were then separated by a mass analyzer according to their mass-to-charge ratio and detected.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **2,2-diethoxyethanol**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 2,2-Diethoxyethanol | C₆H₁₄O₃ | CID 12129 - PubChem [pubchem.ncbi.nlm.nih.gov]
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